Tert-butyldichlorosilane, with the chemical formula C₈H₁₈Cl₂Si and CAS number 18395-90-9, is a silicon compound characterized by its colorless to light yellow liquid form. It is known for its unique reactivity and steric hindrance due to the presence of bulky tert-butyl groups. This compound exhibits a boiling point of approximately 190 °C and a melting point of -15 °C, with a density of 1.009 g/mL at 25 °C. Tert-butyldichlorosilane reacts rapidly with moisture and protic solvents, making it sensitive to hydrolysis .
Several methods have been developed for synthesizing tert-butyldichlorosilane:
Tert-butyldichlorosilane finds applications in various fields:
Studies on the interactions of tert-butyldichlorosilane primarily focus on its reactivity with other chemical species rather than biological interactions. It has been shown to effectively react with alcohols and amines to form silyl ethers and amines, respectively. The bulky tert-butyl groups enhance selectivity in these reactions, making it a valuable reagent in synthetic chemistry .
Tert-butyldichlorosilane can be compared with several similar compounds based on their structure and reactivity:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Dimethyldichlorosilane | C₂H₆Cl₂Si | Less sterically hindered; commonly used in silylation |
| Diisopropyldichlorosilane | C₆H₁₄Cl₂Si | Similar reactivity; bulkier than dimethyldichlorosilane |
| Triethoxysilane | C₉H₂₁O₃Si | Used for surface modification; more reactive towards moisture |
Tert-butyldichlorosilane stands out due to its significant steric hindrance from the tert-butyl groups, which influences both its reactivity and selectivity in
The Grignard reaction remains a cornerstone for synthesizing tert-butyldichlorosilane precursors. A prominent method involves reacting dichlorosilane (SiH2Cl2) with tert-butylmagnesium chloride ((CH3)3CMgCl) in tetrahydrofuran (THF) or o-xylene solvents. Copper cyanide (CuCN) acts as a catalyst, facilitating the nucleophilic substitution to yield di-tert-butylsilane ((CH3)3C)2SiH2, a direct precursor to tert-butyldichlorosilane.
Industrial protocols typically employ a two-step process:
Key variables influencing efficiency include:
Converting di-tert-butylsilane to tert-butyldichlorosilane involves chlorination via two primary routes:
Direct Chlorination:
$$ \text{(CH}3\text{)}3\text{C}2\text{SiH}2 + 2\text{Cl}2 \rightarrow \text{(CH}3\text{)}3\text{C}2\text{SiCl}_2 + 2\text{HCl} $$
This exothermic reaction requires careful temperature control (40–60°C) to prevent over-chlorination.
Catalytic Chlorination with Carbon Tetrachloride:
Palladium chloride (PdCl2) or metallic palladium catalyzes the reaction:
$$ \text{(CH}3\text{)}3\text{C}2\text{SiH}2 + \text{CCl}4 \rightarrow \text{(CH}3\text{)}3\text{C}2\text{SiCl}2 + \text{CHCl}3 + \text{HCl} $$
This method achieves >90% yields under mild conditions (50°C, 2 hours).
| Method | Catalyst | Temperature | Yield |
|---|---|---|---|
| Direct Chlorination | None | 40–60°C | 75–85% |
| Catalytic Chlorination | PdCl2 | 50°C | 90–95% |
Solvent choice critically impacts reaction kinetics and product purity:
Optimization Strategies:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Throughput | 20–50 kg/day | 100–200 kg/day |
| Solvent Consumption | High (300–500 mL/kg product) | Low (100–150 mL/kg product) |
| Yield | 60–70% | 75–85% |
| Scalability | Limited by reactor size | Easily scalable with modular units |
Batch Process: Traditional flask-based reactions (e.g., Example 1 in ) offer flexibility for small-scale production but suffer from inefficient heat management and solvent use.
Continuous Flow: Emerging systems, inspired by defluorosilylation processes, enable precise control over residence time and temperature, reducing side reactions and improving productivity by 40%.
Tert-butyldichlorosilane exhibits distinctive nucleophilic substitution behavior at the silicon center that differs fundamentally from carbon-based analogues [1]. The nucleophilic substitution mechanism at silicon proceeds through a characteristic pathway where the central reaction barrier typically observed in carbon systems disappears due to the larger atomic radius and expanded valence shell capacity of silicon [1] [2].
The steric demand of the tert-butyl substituent significantly influences the substitution dynamics. Research demonstrates that increasing steric bulk around the silicon atom can alter the potential energy surface from a single-well configuration with stable intermediate transition complexes to more complex multi-well systems [1] [2]. For tert-butyldichlorosilane, the bulky tert-butyl group reduces the silicon atom's electrophilicity compared to less hindered chlorosilanes [3].
Table 1: Nucleophilic Substitution Kinetic Parameters for Chlorosilanes
| Compound | Activation Energy (kJ/mol) | Mechanism Type | Steric Factor |
|---|---|---|---|
| Silicon tetrachloride | 107.0 | Single-step | Low |
| Trichlorosilane | 95.2 | Single-step | Low |
| Dichlorosilane | 83.5 | Single-step | Medium |
| Tert-butyldichlorosilane | 78.4* | Modified pathway | High |
*Estimated based on steric correlations [4]
The transition state geometry for nucleophilic attack on tert-butyldichlorosilane involves a trigonal bipyramidal intermediate where the incoming nucleophile and leaving chloride occupy axial positions [1]. This configuration minimizes steric repulsion with the bulky tert-butyl group, which preferentially occupies an equatorial position in the transition state [1] [2].
Kinetic studies reveal that the reaction follows second-order kinetics, first-order in both substrate and nucleophile concentration [5]. The rate-determining step involves the formation of the pentacoordinate silicon intermediate, with subsequent rapid elimination of the chloride leaving group [1] [2]. Temperature-dependent studies indicate an activation energy range of 75-85 kilojoules per mole for typical nucleophilic substitution reactions [5].
The hydrolysis mechanism of tert-butyldichlorosilane proceeds through a complex multi-step pathway that differs from simpler chlorosilanes due to the steric influence of the tert-butyl substituent [6] [4]. Computational studies using density functional theory methods reveal that hydrolysis occurs via a concerted mechanism involving water molecule coordination followed by proton transfer and chloride elimination [6].
Table 2: Hydrolysis Kinetic Data for Tert-butyldichlorosilane
| Temperature (K) | Rate Constant (s⁻¹) | Half-life (min) | Activation Energy (kJ/mol) |
|---|---|---|---|
| 298 | 2.3 × 10⁻⁴ | 50.1 | 77.2 |
| 308 | 4.8 × 10⁻⁴ | 24.1 | 77.2 |
| 318 | 9.2 × 10⁻⁴ | 12.5 | 77.2 |
| 328 | 1.7 × 10⁻³ | 6.8 | 77.2 |
The initial hydrolysis step involves nucleophilic attack by water at the silicon center, forming a pentacoordinate intermediate [6] [4]. The barrier for this process is approximately 22-24 kilojoules per mole for a one-to-one water-to-chlorosilane ratio [6]. Additional water molecules significantly reduce this barrier through hydrogen bonding networks that stabilize the transition state [6].
Subsequent hydrolysis steps exhibit decreased activation energies due to the electron-donating effect of the initially formed silanol groups [4]. The presence of the tert-butyl group influences the hydrolysis pathway by creating steric hindrance that favors retention of configuration at the silicon center rather than inversion [6] [4].
The hydrolysis products include tert-butylsilanediol and hydrogen chloride in aqueous media [7]. Under controlled conditions, the reaction proceeds with pseudo-first-order kinetics when water is in large excess [8]. The overall reaction can be represented as proceeding through silanol intermediates that may undergo further condensation to form siloxane linkages [4].
Stability studies under various aqueous conditions demonstrate that tert-butyldichlorosilane exhibits moisture sensitivity with rapid hydrolysis occurring upon exposure to atmospheric humidity [9]. The hydrolysis rate increases dramatically with increasing water concentration and temperature, following Arrhenius behavior with an activation energy of approximately 77 kilojoules per mole [4].
Lewis acid catalysis plays a crucial role in facilitating silicon-ether bond formation reactions involving tert-butyldichlorosilane [10] [11]. The mechanism involves coordination of the Lewis acid to electron-rich sites, thereby increasing the electrophilicity of the silicon center and promoting nucleophilic attack by ether oxygen atoms [10] [12].
Table 3: Lewis Acid Catalysts for Silicon-Ether Bond Formation
| Lewis Acid | Strength (Fluoride Ion Affinity) | Activation Energy Reduction (%) | Selectivity |
|---|---|---|---|
| Aluminum trichloride | 426 kJ/mol | 35 | Moderate |
| Boron trifluoride | 458 kJ/mol | 42 | High |
| Titanium tetrachloride | 389 kJ/mol | 28 | Low |
| Silicon-based superacids | >500 kJ/mol | 65 | Very High |
The catalytic cycle begins with coordination of the Lewis acid to the chlorine atoms of tert-butyldichlorosilane, increasing the positive charge density on silicon [10] [13]. This activation step is followed by nucleophilic attack from the ether oxygen, forming a silicon-oxygen bond while simultaneously displacing chloride [14] [12].
Recent developments in silicon-based Lewis superacids have shown exceptional catalytic activity for silicon-ether bond formation [11] [15]. These catalysts, particularly bis(perchlorocatecholato)silane derivatives, exhibit fluoride ion affinities exceeding 500 kilojoules per mole, ranking among the strongest neutral Lewis acids accessible in condensed phase systems [11] [15].
The mechanism involves a two-point binding interaction where the Lewis acid coordinates simultaneously to both the leaving chloride and the incoming ether nucleophile [10] [16]. This bifunctional activation significantly reduces activation barriers and enhances reaction selectivity compared to traditional Lewis acids [16] [11].
Temperature-dependent kinetic studies reveal that Lewis acid catalysis reduces activation energies by 40-65 percent compared to uncatalyzed reactions [17] [12]. The catalytic efficiency correlates directly with the Lewis acid strength, as measured by fluoride ion affinity values [18] [15].
Mechanistic investigations using computational methods demonstrate that the rate-determining step involves formation of a six-membered transition state where the Lewis acid bridges the silicon center and the departing chloride [16] [14]. The tert-butyl substituent influences this mechanism by providing steric protection that prevents catalyst deactivation through unwanted side reactions [13] [12].
Tert-butyldichlorosilane ((CH₃)₃C)₂SiCl₂ reacts with hydroxyl groups through a two-step nucleophilic substitution sequence.
Table 1 illustrates typical conversions.
| Entry | Substrate (ROH) | Conditions | Product | Isolated yield | Ref. |
|---|---|---|---|---|---|
| 1 | 9,10-Dihydroxyanthracene | Refluxing acetonitrile, 2 h | 1,3,2-Dioxasilinan-2-one (DTBS bridge) | 78% | 50 |
| 2 | 4,6-Dihydroxymethyl-β-d-glucopyranoside | Di-tert-butylsilyl bis(triflate), pyridine, 0 °C → rt | 4,6-O-DTBS acetal | 85% | 58 |
| 3 | 1,3-Pentanediol derivative | BF₃·dimethylsulfide, CH₂Cl₂, −10 °C | DTBS-fluorosilyl ether (mono-F) | 90% | 20 |
These data demonstrate that tert-butyldichlorosilane (or its ditriflate) delivers high conversions under mild, anhydrous conditions and tolerates esters, allyl ethers and heteroaromatics.
The two tert-butyl substituents generate a large cone angle (~155 °) around silicon. Consequences include:
Kinetic selectivity Primary hydroxyl groups out-compete secondary ones because they can approach the hindered silicon more easily; this enables one-pot, site-selective protection of polyols such as nucleosides and steroids [1].
Conformational steering in carbohydrates Installing a 4,6-O-DTBS ring in galactopyranosyl donors blocks the β-face sterically and electronically, forcing nucleophilic attack from the α-face. Comparative glycosylations give α : β ratios ≥ 93 : 7 with DTBS, versus 65 : 35 for the smaller 4,6-O-benzylidene group under identical conditions [2] [3].
| Protecting group on C-4/C-6 | Glycosyl donor (2-O-acetyl) | Promoter | α : β ratio | Ref. |
|---|---|---|---|---|
| Di-tert-butylsilylene | Galactopyranosyl trichloroacetimidate | Trimethylsilyl triflate | 94 : 6 | 48 |
| Benzylidene | Same donor | Trimethylsilyl triflate | 65 : 35 | 45 |
The bulky tert-butyls also inhibit premature hydrolysis; DTBS acetals survive pH 4–10 for ≥ 24 h, outperforming triisopropylsilyl or tert-butyldimethylsilyl ethers [1].
Although di-tert-butylsilylene rings are robust, they can be removed cleanly with fluoride or weak Brønsted acids that avoid backbone degradation.
| Protocol | Typical substrate | Reagent (solvent, T) | Outcome / yield | Remarks | Ref. |
|---|---|---|---|---|---|
| Stepwise BF₃·SMe₂ then HF·pyridine | DTBS-protected 1,3-pentanediol | 1) BF₃·SMe₂, CH₂Cl₂, 0 °C 2) HF·pyridine, 0 °C | Free diol, 92% | BF₃ generates a mono-fluorosilyl ether that is rapidly cleaved by mild acid [4] [5] | |
| Ammonium fluoride selective mono-deprotection | DTBS acetal of primary/secondary 1,3-diol | NH₄F, MeCN, 25 °C, 2 h | Primary alcohol unveiled, 88% | Secondary O-Si bond retained; useful for iterative synthesis [6] | |
| Direct HF·pyridine cleavage | Uridine 3′,5′-O-DTBS acetal | HF·pyridine, THF, 0 °C, 1 h | 3′,5′-Diol nucleoside, 99% | Compatible with base-labile 2′-O-tert-butyldimethylsilyl groups [7] |
Fluoride reagents attack silicon trans to one tert-butyl group, relieving steric strain and expelling the alkoxide. The resulting pentavalent fluorosilicate collapses to volatile tert-butylsilicon fluoride, leaving the free hydroxyl. Because cleavage proceeds at or below ambient temperature, protecting-group exchange can be executed late in multistep syntheses without jeopardising acid- or base-sensitive motifs.
Mild Lewis acidic strategies (boron trifluoride complexes) additionally permit controlled mono-deprotection, converting a symmetrical DTBS bridge into a fluorosilyl tether that resists aqueous work-up yet can be removed on demand with hydrogen fluoride, furnishing orthogonal protection for polyol arrays [4].